L-Threonine-13C4,15N

概要

説明

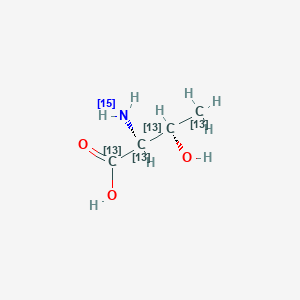

L-Threonine-13C4,15N is an isotopically labeled form of the essential amino acid L-Threonine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. The molecular formula of this compound is 13CH313CH(OH)13CH(15NH2)13CO2H, and it has a molecular weight of 124.08 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of L-Threonine-13C4,15N typically involves the incorporation of isotopically labeled precursors during the biosynthesis of L-Threonine. One common method is the microbial fermentation process, where microorganisms are cultured in a medium containing isotopically labeled substrates such as 13C-labeled glucose and 15N-labeled ammonium salts. The microorganisms metabolize these substrates to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory-scale synthesis but on a larger scale. The fermentation process is optimized for higher yields and purity. The isotopically labeled substrates are carefully selected and monitored to ensure consistent incorporation of the isotopes into the final product. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity this compound .

化学反応の分析

Types of Reactions

L-Threonine-13C4,15N undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions

Major Products Formed

Oxidation: Formation of keto acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of acylated or alkylated derivatives

科学的研究の応用

L-Threonine-13C4,15N has a wide range of scientific research applications, including:

Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace metabolic pathways and fluxes.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the production of labeled compounds for research and development purposes

作用機序

The mechanism of action of L-Threonine-13C4,15N is primarily related to its role as an amino acid in protein synthesis. It is incorporated into proteins during translation, allowing researchers to study protein structure, function, and interactions. The isotopic labels (13C and 15N) enable precise tracking and quantification of the compound in various biological systems. The molecular targets include ribosomes and other components of the protein synthesis machinery .

類似化合物との比較

L-Threonine-13C4,15N is unique due to its specific isotopic labeling, which distinguishes it from other forms of L-Threonine. Similar compounds include:

L-Methionine-13C5,15N: Another isotopically labeled amino acid used in similar research applications.

L-Isoleucine-13C6,15N: Used for studying protein synthesis and metabolic pathways.

L-Aspartic acid-13C4,15N: Employed in NMR spectroscopy and metabolic studies

These compounds share similar applications but differ in their specific isotopic labels and the amino acids they represent.

生物活性

L-Threonine-13C4,15N is a stable isotope-labeled form of the essential amino acid L-threonine, characterized by the incorporation of carbon-13 and nitrogen-15 isotopes. This compound is primarily utilized in scientific research to trace metabolic pathways and study protein dynamics through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and research findings.

Overview of L-Threonine

L-Threonine is an essential amino acid that plays a pivotal role in various biological processes, including protein synthesis, immune function, and nutrient absorption. It is crucial for the synthesis of other amino acids such as glycine and serine. The isotopically labeled version, this compound, allows researchers to track threonine metabolism in living organisms more accurately due to the distinct magnetic properties of the isotopes used.

Applications in Research

This compound serves several key functions in metabolic studies:

- Metabolic Tracing : Researchers can trace the metabolic pathway of threonine in living organisms using NMR spectroscopy. The carbon-13 and nitrogen-15 isotopes enable the detection of threonine's absorption, utilization, and excretion within biological systems.

- Protein Labeling : This compound can be incorporated into proteins expressed in cell cultures. By analyzing the NMR signals from the isotopes, scientists gain insights into protein structure and function.

- Enzyme Mechanism Studies : this compound can act as a substrate for enzymes that utilize threonine. Observing the fate of the isotopic labels helps elucidate enzyme mechanisms.

While this compound does not have a distinct mechanism of action itself, its role as a tracer molecule is vital. The incorporation of stable isotopes allows for precise tracking of threonine metabolism and its interactions within biological systems. The unique NMR signals generated by and facilitate detailed studies on how threonine participates in metabolic processes and protein biosynthesis.

Research Findings

Recent studies have employed this compound to explore various aspects of metabolism:

- Muscle Protein Synthesis : A novel stable isotope tracer method has been developed to simultaneously quantify muscle cellular protein synthesis and breakdown rates using this compound among other isotopes. This approach provides insights into how anabolic factors like insulin influence these processes .

- Metabolic Pathway Analysis : Research involving Fusobacterium varium has demonstrated how this compound can be catabolized to produce 13C-enriched metabolites. NMR spectra revealed significant insights into metabolic pathways influenced by threonine availability .

Case Study 1: NMR Spectroscopy in Metabolic Studies

In a study focused on microbial metabolism using NMR spectroscopy, researchers utilized this compound to track its catabolism in Fusobacterium varium. The results indicated that threonine could be converted into various metabolites under specific growth conditions. This study highlighted the utility of stable isotope labeling in understanding microbial metabolic pathways.

Case Study 2: Protein Dynamics

Another research effort investigated the incorporation of this compound into proteins during cell culture experiments. By analyzing changes in NMR signals over time, researchers were able to assess how different environmental conditions affected protein synthesis rates and overall cellular metabolism.

特性

IUPAC Name |

(2S,3R)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KJQIOZMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH2])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.084 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。